[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol
Brand Name: Vulcanchem
CAS No.: 864411-38-1
VCID: VC4385726
InChI: InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2
SMILES: C1CC(CN(C1)CC2=CC(=CC=C2)F)CO
Molecular Formula: C13H18FNO
Molecular Weight: 223.291

[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol

CAS No.: 864411-38-1

Cat. No.: VC4385726

Molecular Formula: C13H18FNO

Molecular Weight: 223.291

* For research use only. Not for human or veterinary use.

[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol - 864411-38-1

Specification

CAS No. 864411-38-1
Molecular Formula C13H18FNO
Molecular Weight 223.291
IUPAC Name [1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol
Standard InChI InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)8-15-6-2-4-12(9-15)10-16/h1,3,5,7,12,16H,2,4,6,8-10H2
Standard InChI Key UIVBGQQMIBCFET-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC(=CC=C2)F)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound’s IUPAC name is [1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanol, reflecting its piperidine backbone modified with a 3-fluorobenzyl group and a hydroxymethyl substituent . Key features include:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • 3-Fluorobenzyl group: A benzyl moiety with a fluorine atom at the meta position, enhancing lipophilicity and electronic effects .

  • Hydroxymethyl group: A primary alcohol functional group at the C3 position of the piperidine ring.

The three-dimensional conformation of the molecule allows for diverse intermolecular interactions, making it a candidate for receptor-binding studies .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC13H18FNO\text{C}_{13}\text{H}_{18}\text{FNO}
Molecular Weight223.29 g/mol
CAS Registry Number864411-38-1
SMILESOCC1CN(CC2=CC=CC(F)=C2)CCC1

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of [1-(3-fluoro-benzyl)-piperidin-3-yl]-methanol typically involves multi-step organic reactions:

  • Piperidine ring formation: Cyclization of appropriate amine precursors.

  • Benzyl group introduction: Alkylation of the piperidine nitrogen with 3-fluorobenzyl bromide or chloride .

  • Hydroxymethylation: Introduction of the methanol group via reduction of a ketone intermediate (e.g., using sodium borohydride).

A reported protocol involves reductive amination of 3-piperidone derivatives with 3-fluorobenzylamine, followed by reduction of the resulting imine to yield the hydroxymethyl group .

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield
Alkylation3-Fluorobenzyl halide, base60–75%
Reductive aminationNaBH4_4, MeOH50–65%

Physical and Chemical Properties

Stability and Reactivity

  • The compound is stable under inert conditions but may undergo oxidation at the alcohol group to form a ketone.

  • Acidic conditions could protonate the piperidine nitrogen, potentially leading to ring-opening reactions .

Biological and Pharmacological Activity

Acetylcholinesterase Inhibition

Piperidine derivatives are known acetylcholinesterase (AChE) inhibitors, which are relevant for treating neurodegenerative diseases. Although direct studies on this compound are scarce, structural analogs exhibit IC50_{50} values in the nanomolar range . The fluorobenzyl group may enhance binding affinity to AChE’s peripheral anionic site .

Tyrosinase Inhibition

Related fluorobenzyl-piperidine compounds demonstrate tyrosinase inhibitory activity (IC50_{50} = 0.18 μM), suggesting potential applications in hyperpigmentation disorders . The fluorine atom’s electron-withdrawing effects could modulate enzyme-substrate interactions .

ActivityMechanismReference
AChE inhibitionCompetitive binding
Tyrosinase inhibitionCopper chelation
PrecautionRecommendation
Personal protectionGloves, goggles, ventilation
DisposalIncineration or chemical waste services

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a promising lead for:

  • Neurodegenerative drug development: AChE inhibitors for Alzheimer’s disease .

  • Dermatological agents: Tyrosinase inhibitors for melasma treatment .

Organic Synthesis

  • Chiral building block: The stereogenic centers enable asymmetric synthesis of complex molecules .

  • Ligand design: Fluorine’s role in tuning electronic properties for catalysis .

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